![molecular formula C22H26N6O2 B607680 1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol CAS No. 1394121-05-1](/img/structure/B607680.png)
1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol
Vue d'ensemble
Description
GNE-2861 is an inhibitor of the group 2 p21-activated kinases (PAKs; IC50s = 7.5, 126, and 36 nM for PAK4, -5, and -6, respectively). It is selective for group 2 PAKs over group 1 PAKs (IC50s = 5.42, 0.97, and >10 μM for PAK1, -2, and -3, respectively), as well as JAK3, KHS1, MAP4K4, and MINK1 at 1 μM. GNE-2861 (0.1-50 μM) inhibits cell migration and reduces cell viability of MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner. It sensitizes drug-resistant MCF-7/LCC2 breast cancer cells to tamoxifen.
GNE-2861 is a potent and exquisitely kinase-selective Group II PAK inhibitor (PAK4 Ki = 3 nM). GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen. PAK4 is overexpressed and/or genetically amplified in lung, colon, prostate, pancreas, and breast cancer cell lines and tumor tissues.
Applications De Recherche Scientifique
Application in Breast Cancer Research
The Specific Scientific Field
The specific scientific field for this application is Oncology , with a focus on Breast Cancer Research .
Comprehensive and Detailed Summary of the Application
GNE-2861 is a small compound inhibitor of the p21-activated kinase group II (PAK). It has been found to perturb estrogen receptor alpha (ERα) signaling and restore tamoxifen-sensitivity in breast cancer cells . Tamoxifen is a common treatment for breast cancer, but resistance to this drug is often observed. The use of GNE-2861 has shown promise in overcoming this resistance .
Detailed Description of the Methods of Application or Experimental Procedures
The application of GNE-2861 involves its use as a pharmacological treatment in conjunction with tamoxifen. In the study, it was found that while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, treatment with GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .
Thorough Summary of the Results or Outcomes Obtained
The results showed that PAK4 expression was consistently correlated to poor patient outcome in endocrine treated and tamoxifen-only treated breast cancer patients. Importantly, while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, pharmacological treatment with GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .
Application in Anticancer Drug Discovery
The Specific Scientific Field
The specific scientific field for this application is Pharmacology , with a focus on Anticancer Drug Discovery .
Comprehensive and Detailed Summary of the Application
GNE-2861 is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), which has been linked to many human diseases, including various types of cancer . As such, it has emerged as an attractive target for new anticancer therapies .
Detailed Description of the Methods of Application or Experimental Procedures
The application of GNE-2861 involves its use as a pharmacological treatment in cancer research. A novel class of PAK4 inhibitors with a quinazoline scaffold was discovered and characterized, and GNE-2861 was identified as one of the best compounds . It showed remarkable PAK4 selectivity and favorable kinase selectivity profile .
Thorough Summary of the Results or Outcomes Obtained
The compound potently inhibited the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways in vitro . These data support the further development of GNE-2861 as a lead compound for PAK4-targeted anticancer drug discovery .
Propriétés
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

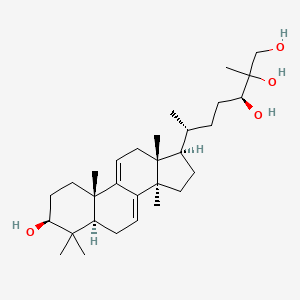
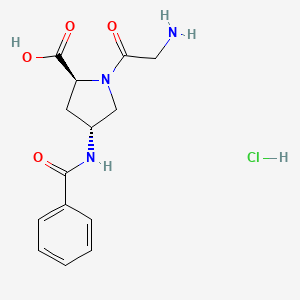
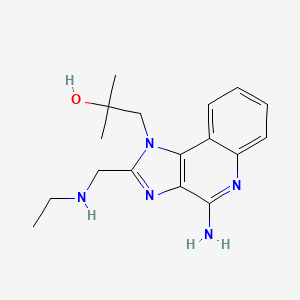
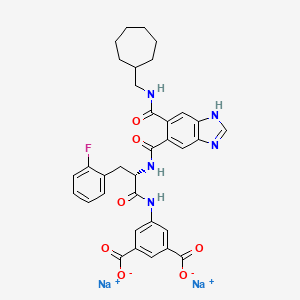
![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)
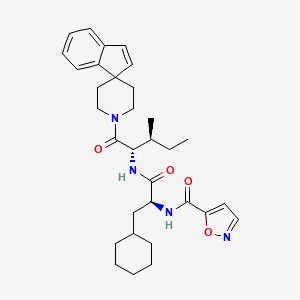
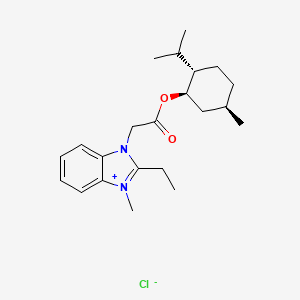
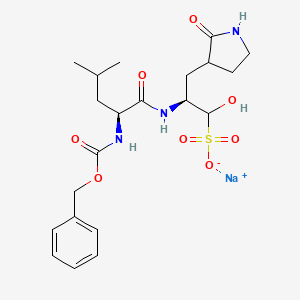
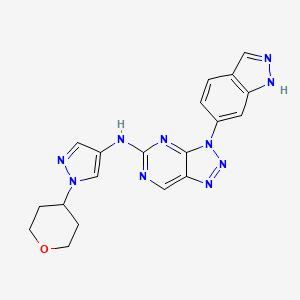
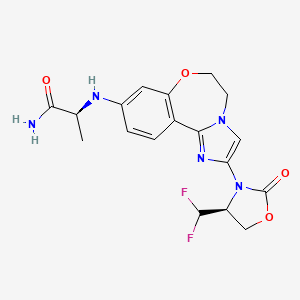
![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)